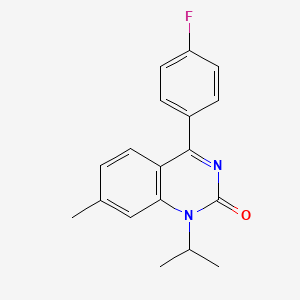
Fluproquazone
Overview
Description
Fluproquazone is a quinazolinone derivative known for its potent analgesic, antipyretic, and anti-inflammatory effects. It was discovered by Sandoz and marketed under the trade name Tormosyl. Despite its promising pharmacological properties, this compound was withdrawn during development due to liver toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluproquazone involves the formation of the quinazolinone core structure. The key steps include:
Formation of the Quinazolinone Core: This is typically achieved through the cyclization of an appropriate anthranilic acid derivative with an isocyanate or a similar reagent.
Introduction of Substituents: The 4-fluorophenyl and 7-methyl groups are introduced via electrophilic aromatic substitution reactions.
Final Assembly: The isopropyl group is added through alkylation reactions.
Industrial Production Methods: Industrial production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes:
Selection of Solvents and Catalysts: Choosing appropriate solvents and catalysts to maximize yield and purity.
Reaction Conditions: Controlling temperature, pressure, and reaction time to ensure consistent product quality.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Fluproquazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can produce a variety of substituted quinazolinones.
Scientific Research Applications
Chemistry: As a model compound for studying quinazolinone derivatives and their reactivity.
Biology: Investigating its effects on biological systems, particularly its anti-inflammatory and analgesic properties.
Medicine: Evaluating its potential as a therapeutic agent for conditions such as osteoarthritis and postoperative pain
Industry: Exploring its use in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Fluproquazone is similar to other quinazolinone derivatives, such as proquazone and celecoxib:
Proquazone: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to traditional NSAIDs.
Uniqueness: this compound’s unique combination of potent analgesic, antipyretic, and anti-inflammatory effects, along with its quinazolinone structure, distinguishes it from other compounds. its development was halted due to liver toxicity, which is a significant drawback compared to other NSAIDs.
Comparison with Similar Compounds
- Proquazone
- Celecoxib
- Ibuprofen
- Naproxen
Properties
CAS No. |
40507-23-1 |
|---|---|
Molecular Formula |
C18H17FN2O |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7-methyl-1-propan-2-ylquinazolin-2-one |
InChI |
InChI=1S/C18H17FN2O/c1-11(2)21-16-10-12(3)4-9-15(16)17(20-18(21)22)13-5-7-14(19)8-6-13/h4-11H,1-3H3 |
InChI Key |
ZWOUXWWGKJBAHQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=C(C=C3)F |
Appearance |
Solid powder |
Key on ui other cas no. |
40507-23-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(p-fluorophenyl)-1-isopropyl-7-methyl-quinazolin-2(1H)-one fluproquazone RF 46-790 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R,4S,5S,6R)-2-[(2E)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B1673392.png)

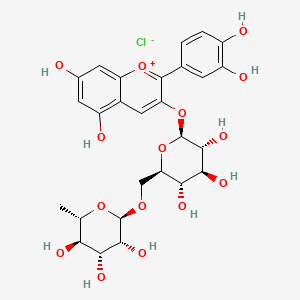



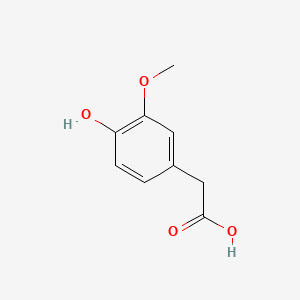
![(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxo](/img/structure/B1673405.png)
![N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine](/img/structure/B1673407.png)
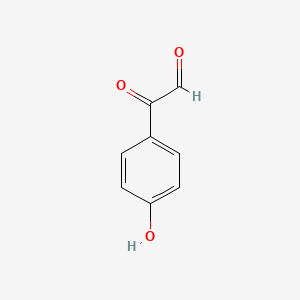
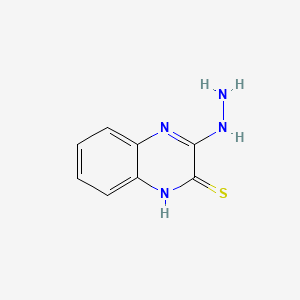
![N-[(3-Hydroxy-2-quinolinyl)carbonyl]-glycine](/img/structure/B1673411.png)

![3-[4-(8-fluoro-5H-[1]benzoxepino[4,3-b]pyridin-11-ylidene)piperidin-1-yl]propanoic acid](/img/structure/B1673414.png)
